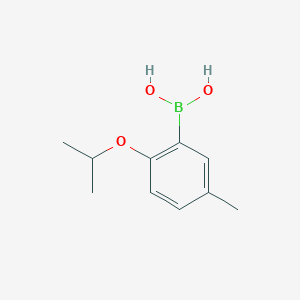

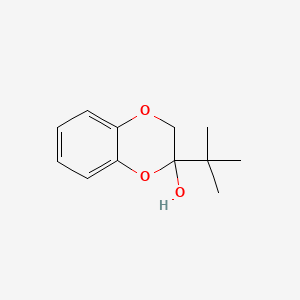

![molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2](/img/structure/B1307490.png)

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Übersicht

Beschreibung

The compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a derivative of the imidazo[2,1-b]thiazole class, which is known for its diverse pharmacological properties. The trifluoromethyl group attached to the imidazo[2,1-b]thiazole ring system is a common pharmacophore in medicinal chemistry due to its ability to modulate biological activity and improve metabolic stability .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves a catalyst and solvent-free synthesis via a three-component reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and isocyanides, which is characterized by operational simplicity and good-to-excellent yields . Another method utilizes the Vilsmeier-Haack reagent to synthesize novel carbaldehyde derivatives, although the specific synthesis of this compound is not detailed .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be confirmed through various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the crystal structure of a substituted imidazo-thiadiazole-5-carbaldehyde was determined using single crystal X-ray diffraction, revealing intermolecular interactions and the planarity of the core structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo electrophilic substitution reactions, with the position of substitution influenced by the nature of the substituents. For example, bromination occurs preferentially at position 5, even with substrates that have reactive 6-substituents . The presence of a trifluoromethyl group could potentially affect the reactivity and selectivity of such substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's electronic properties, as seen in the nonlinear optical (NLO) properties of a related compound . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on compounds structurally related to 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde has focused on their synthesis and crystal structure analysis. For instance, studies have described the synthesis and molecular structure of similar compounds, emphasizing their crystalline properties and potential for forming stable intermolecular interactions. These characteristics are crucial for understanding the compound's reactivity and potential applications in material science or drug design (Banu et al., 2010).

Pharmacological Potential

Compounds within the imidazo[2,1-b]thiazole family have been explored for their pharmacological activities. Research has shown that derivatives of this family possess significant antitumor properties, with some compounds demonstrating the ability to inhibit specific enzymes or induce apoptosis in cancer cell lines (Andreani et al., 2005). This suggests potential therapeutic applications in cancer treatment.

Green Chemistry and Catalyst-Free Synthesis

Recent studies have reported the catalyst and solvent-free synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with trifluoromethyl groups. This green chemistry approach is notable for its operational simplicity and high yield of products, highlighting an environmentally friendly pathway for synthesizing complex organic compounds (Sarchahi & Esmaeili, 2021).

Antitubercular and Antimicrobial Activities

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their biological activities, including antitubercular and antimicrobial effects. Some derivatives exhibit high inhibitory activity against Mycobacterium tuberculosis, as well as notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Kolavi et al., 2006).

Functionalization and Chemical Sensing

Research on functionalization of imidazoheterocycles, including the imidazo[2,1-b]thiazole core, has led to the development of methods for regioselective oxidative trifluoromethylation. This chemical modification can extend the utility of these compounds in various chemical sensing and organic synthesis applications, demonstrating the versatility of the imidazo[2,1-b]thiazole scaffold in creating functional materials (Monir et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound this compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound helps to move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .

Biochemical Pathways

The activation and nuclear translocation of CAR by this compound affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these pathways can influence how the body processes and eliminates various substances .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in regulating gene expression. By stimulating the nuclear translocation of CAR, the compound can influence the expression of genes involved in drug metabolism and transport . This can have various effects on cellular function and physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is present .

Biochemische Analyse

Biochemical Properties

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications . It interacts with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of cancer cells, such as HT-29, A-549, and MCF-7, by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of QcrB by binding to its active site, which disrupts the electron transport chain and impairs cellular respiration in mycobacteria . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its antimicrobial and anticancer activities over extended periods, although some degradation may occur under certain conditions. The temporal effects on cellular function can also vary, with initial exposure leading to rapid changes in cell signaling and metabolism, followed by more gradual adaptations over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit the growth of pathogenic microorganisms and cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and energy production . For instance, its inhibition of QcrB disrupts the electron transport chain, leading to reduced ATP production and altered metabolic states in affected cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, where it exerts its biological effects. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with components of the electron transport chain, or to the nucleus, where it can influence gene expression. The precise localization can determine the specific biochemical pathways and cellular processes that are affected by this compound.

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYVYBQRNSEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396048 | |

| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

564443-27-2 | |

| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

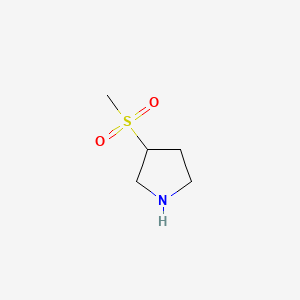

![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)

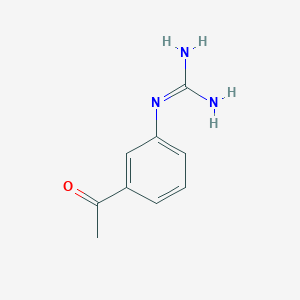

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

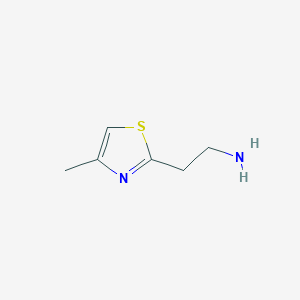

![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)